molecular formula C7H9ClIN B1652626 3-Iodo-N-methylaniline;hydrochloride CAS No. 152814-27-2

3-Iodo-N-methylaniline;hydrochloride

Cat. No.: B1652626
CAS No.: 152814-27-2
M. Wt: 269.51
InChI Key: CXAHPLYJFHOAFS-UHFFFAOYSA-N
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Description

3-Iodo-N-methylaniline;hydrochloride: is an organic compound with the molecular formula C7H8IN·HCl. It is a derivative of aniline, where the hydrogen atom at the para position is replaced by an iodine atom, and the nitrogen atom is methylated. This compound is often used in organic synthesis and various chemical research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-N-methylaniline;hydrochloride typically involves the iodination of N-methylaniline. One common method is the reaction of N-methylaniline with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction is usually carried out in a solvent like acetic acid or ethanol at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and automated systems can further enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Iodo-N-methylaniline;hydrochloride can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form various products, depending on the oxidizing agent used. For example, using potassium permanganate can lead to the formation of corresponding quinones.

    Reduction Reactions: Reduction of this compound can yield N-methylaniline by removing the iodine atom.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst or sodium borohydride in ethanol.

Major Products:

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: N-methylaniline.

Scientific Research Applications

Chemistry: 3-Iodo-N-methylaniline;hydrochloride is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the preparation of heterocyclic compounds and as a building block in medicinal chemistry.

Biology: In biological research, this compound can be used to study the effects of halogenated anilines on biological systems. It serves as a model compound to investigate the metabolism and toxicity of iodinated aromatic amines.

Medicine: The compound’s derivatives are explored for their potential pharmacological activities. For instance, iodinated anilines are investigated for their antimicrobial and anticancer properties.

Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other specialty chemicals. Its unique reactivity makes it a valuable component in various chemical processes.

Comparison with Similar Compounds

    3-Bromo-N-methylaniline: Similar structure but with a bromine atom instead of iodine. It has different reactivity and applications due to the difference in halogen size and electronegativity.

    3-Chloro-N-methylaniline: Contains a chlorine atom, which makes it less reactive than the iodine derivative but still useful in various chemical syntheses.

    N-Methylaniline: Lacks the halogen substituent, making it less reactive in electrophilic aromatic substitution reactions but still valuable as a precursor in organic synthesis.

Uniqueness: 3-Iodo-N-methylaniline;hydrochloride is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromo and chloro analogs. The iodine atom’s larger size and higher polarizability make it more reactive in certain chemical reactions, providing unique opportunities in synthetic chemistry.

Properties

IUPAC Name

3-iodo-N-methylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8IN.ClH/c1-9-7-4-2-3-6(8)5-7;/h2-5,9H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXAHPLYJFHOAFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=CC=C1)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152814-27-2
Record name Benzenamine, 3-iodo-N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152814-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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